1-Diethylamino-2-chloropropane

Phenothiazine drug synthesis Regioselective alkylation Anticholinergic pharmaceutical intermediates

1-Diethylamino-2-chloropropane (IUPAC: 2-chloro-N,N-diethylpropan-1-amine) is a chiral, tertiary β-chloroamine with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol. This bifunctional alkylating agent serves as a critical intermediate in the synthesis of the antiparkinsonian phenothiazine drug ethopropazine (profenamine).

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
CAS No. 761-21-7
Cat. No. B1604760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Diethylamino-2-chloropropane
CAS761-21-7
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C)Cl
InChIInChI=1S/C7H16ClN/c1-4-9(5-2)6-7(3)8/h7H,4-6H2,1-3H3
InChIKeyQOHJWGXVMZSTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Diethylamino-2-chloropropane (CAS 761-21-7): Procurement-Relevant Identity, Physicochemical Profile, and Pharmacopeial Context


1-Diethylamino-2-chloropropane (IUPAC: 2-chloro-N,N-diethylpropan-1-amine) is a chiral, tertiary β-chloroamine with the molecular formula C₇H₁₆ClN and a molecular weight of 149.66 g/mol . This bifunctional alkylating agent serves as a critical intermediate in the synthesis of the antiparkinsonian phenothiazine drug ethopropazine (profenamine) [1]. Its physicochemical signature—a predicted pKₐ of 9.51 ± 0.25, density of 0.917 ± 0.06 g/cm³, and a boiling point of 133.8 °C at 760 mmHg —positions it as a volatile, moderately basic liquid amine that requires careful handling under anhydrous, inert conditions to prevent premature hydrolysis and rearrangement [2].

1
Ethopropazine synthesis: correct regiochemistry for phenothiazine alkylation
2
Chiral building block: enables stereospecific synthesis and enantiopure intermediates
3
Mechanistic probe: neighboring-group participation and rearrangement studies
4
Process distinction: milder distillation profile and selective extraction behavior

Why Simple In-Class Substitution of 1-Diethylamino-2-chloropropane Leads to Different Drug Substances and Altered Reactivity


Direct replacement of 1-diethylamino-2-chloropropane with its positional isomer 1-diethylamino-3-chloropropane (CAS 104-77-8) is not synthetically neutral. The 2-chloro isomer alkylates phenothiazine to yield ethopropazine, a clinically used anticholinergic agent [1], whereas the 3-chloro isomer affords chlorproethazine, a distinct phenothiazine drug with a different therapeutic profile [2]. This divergent regiochemical outcome is driven by the position of the leaving group relative to the diethylamino moiety. Furthermore, the 2-chloro isomer contains a stereogenic center at C-2, enabling access to enantiopure building blocks for chiral liquid crystals and other stereochemically defined targets [3]; the 3-chloro isomer is achiral and cannot serve this function. Volatility, basicity, and susceptibility to neighboring-group-assisted rearrangement also differ substantially between the two isomers [4], making generic interchange inadvisable for any application that depends on a specific reaction pathway, pharmacokinetic profile, or physical property.

This product
Regiochemical outcome
Alkylation yields ethopropazine scaffold
3-Chloro isomer
Regiochemical outcome
Alkylation yields chlorproethazine, a distinct API
This product
Chirality
Chiral at C-2; enables enantiopure synthesis
3-Chloro isomer
Chirality
Achiral; cannot serve stereospecific applications
This product
Hydrolysis pathway
Rearrangement to 2-diethylaminopropanol-1
3-Chloro isomer
Hydrolysis pathway
Direct substitution; no neighboring-group effect

Quantitative Differentiation of 1-Diethylamino-2-chloropropane Against Its Closest Structural Analogues


Regioselectivity in Phenothiazine Alkylation: 2-Chloro → Ethopropazine vs. 3-Chloro → Chlorproethazine

Alkylation of phenothiazine with 1-diethylamino-2-chloropropane exclusively yields ethopropazine [1], whereas the identical reaction performed with 1-diethylamino-3-chloropropane gives chlorproethazine [2]. The two products differ in chlorine substitution on the phenothiazine ring and display distinct pharmacological profiles: ethopropazine is an anticholinergic/antiparkinsonian agent, while chlorproethazine is a neuroleptic. This regiochemical outcome is dictated solely by the position of the chlorine atom on the propyl chain, making the 2-chloro isomer mandatory for ethopropazine production.

Alkylation Product
Head-to-head
2-chloro isomer → ethopropazine; 3-chloro isomer → chlorproethazine
Regiochemistry determines drug substance identity
Identical phenothiazine alkylation conditions
Phenothiazine drug synthesis Regioselective alkylation Anticholinergic pharmaceutical intermediates

Chiral vs. Achiral Building Block: The 2-Chloro Isomer Enables Stereospecific Synthesis

The carbon bearing chlorine in 1-diethylamino-2-chloropropane is a stereogenic center, making the compound inherently chiral [1]. In contrast, the 3-chloro positional isomer possesses no stereogenic center and is achiral. This structural difference has been exploited to prepare optically active (R)-(2-chloropropyl) derivatives with high optical purity, used as chiral dopants in ferroelectric liquid crystal mixtures [1]. The 3-chloro isomer cannot provide this stereochemical functionality, limiting its utility in asymmetric synthesis and chiral resolution applications.

Chiral Identity
Class-level
Chiral (stereocenter at C-2) vs Achiral
Enables enantiopure synthesis; 3-chloro isomer cannot
Structural basis; confirm enantiomeric purity
Chiral synthon Enantiopure intermediates Liquid crystal chiral dopants

Neighboring-Group-Participation and Rearrangement During Hydrolysis: A Unique Mechanistic Signature

Hydrolysis of 1-diethylamino-2-chloropropane under basic conditions does not yield the expected 1-diethylamino-2-propanol. Instead, the reaction proceeds through a neighboring-nitrogen-assisted displacement, producing the rearranged product 2-diethylaminopropanol-1 [1]. This rearrangement was confirmed by the distinct refractive index of the product and the melting point of its picrate derivative (118 °C versus 84–90 °C for the unrearranged isomer's picrate) [1]. In contrast, 1-diethylamino-3-chloropropane, where the chlorine is separated by an additional methylene spacer, cannot engage in the same cyclic intermediate and hydrolyzes without rearrangement.

Hydrolysis Pathway
Reported
Rearrangement to 2-diethylaminopropanol-1 vs direct substitution to 3-diethylamino-1-propanol
Unique neighboring-group mechanism; different amino alcohol product
Picrate mp 118 °C vs 84–90 °C
Neighboring group participation Hydrolytic rearrangement Reaction mechanism elucidation

Physicochemical Property Divergence: Boiling Point, Basicity, and Density

1-Diethylamino-2-chloropropane exhibits a boiling point of 133.8 °C at 760 mmHg, a predicted pKₐ of 9.51 ± 0.25, and a density of 0.917 g/cm³ . Its positional isomer, 1-diethylamino-3-chloropropane, boils at 170.5 °C at 760 mmHg, has a predicted pKₐ of 10.10 ± 0.25, and a density of 0.919 g/cm³ . The ~37 °C lower boiling point of the 2-chloro isomer significantly reduces distillation energy costs and thermal degradation risk during purification. The 0.6 log unit lower basicity may also influence protonation-dependent extraction equilibria and salt formation behavior during work-up.

Property Divergence
Data to verify
ΔBP -37°C, ΔpKₐ -0.6, Δdensity -0.002 g/cm³
Lower distillation temperature and basicity impact purification
Predicted values; confirm experimentally
Physicochemical characterization Distillation and purification pKₐ and basicity

Procurement-Relevant Application Scenarios Where 1-Diethylamino-2-chloropropane Outperforms Its Analogues


Synthesis of Ethopropazine (Profenamine) for Antiparkinsonian Drug Development

Only the 2-chloro isomer provides the correct N¹⁰-(2-diethylaminopropyl)phenothiazine scaffold of ethopropazine [1]. Any attempt to use the 3-chloro isomer results in chlorproethazine, a structurally and therapeutically distinct neuroleptic. Pharmaceutical manufacturers and contract research organizations developing generic or novel phenothiazine anticholinergics must specify CAS 761-21-7 to ensure fidelity to the ethopropazine pharmacophore.

Enantioselective Synthesis of Chiral Dopants and Optically Active Intermediates

The intrinsic chirality of 1-diethylamino-2-chloropropane is exploited to prepare enantiopure (R)-(2-chloropropyl) derivatives that serve as chiral dopants in ferroelectric liquid crystal mixtures [2]. Procurement of the achiral 3-chloro isomer would preclude such stereospecific applications entirely.

Mechanistic Studies Exploiting Neighboring-Group-Participation and Rearrangement

Basic hydrolysis of 1-diethylamino-2-chloropropane yields the rearranged 2-diethylaminopropanol-1, a product inaccessible from the 3-chloro isomer [3]. This makes the compound a model substrate for investigating nitrogen-mustard-like alkylation mechanisms and for synthesizing specific rearranged amino alcohols. Researchers designing kinetic or mechanistic experiments should select the 2-chloro isomer to probe neighboring-group effects.

Process Chemistry Requiring Lower Distillation Temperatures and Differentiated Basicity

With a boiling point ~37 °C lower than the 3-chloro isomer and a predicted pKₐ 0.6 units lower, the 2-chloro isomer offers tangible advantages in large-scale purification and selective protonation-dependent separations . For kilo-lab or pilot-plant campaigns where thermal exposure must be minimized and extraction efficiency is critical, these property differences justify procurement of the 2-chloro isomer.

Application
Selection Property
Validation Focus
Ethopropazine synthesis research
Regiochemical fidelity
Phenothiazine alkylation product identity
Chiral dopant and enantiopure intermediate synthesis
Chiral alkylating agent
Enantiomeric purity and optical rotation
Neighboring-group participation mechanistic studies
Hydrolysis rearrangement behavior
Product distribution and picrate derivative confirmation
Process chemistry with milder distillation
Lower boiling point and basicity difference
Distillation recovery and extraction efficiency
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